Z-Gly-NH2

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Researchers requiring a robust, orthogonal protecting group strategy in liquid-phase peptide synthesis (LPPS) face synthetic failure when substituting Z-Gly-NH2 with acid-labile (Boc) or base-labile (Fmoc) analogs. Z-Gly-NH2 is the precise solution, providing a glycine amide building block stable to TFA and piperidine, enabling clean final-stage hydrogenolysis. It also serves as a defined substrate for characterizing papain acylation kinetics, distinct from benzoyl analogs. - Orthogonal stability: Resists acid/base conditions, removed cleanly via hydrogenolysis. - Enzymatic specificity: Defined papain substrate with distinct acylation kinetics vs. Bz-Gly-NH2. - Reliable quality: Sourced to support reproducible multi-step synthesis and enzyme assays.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 949-90-6
Cat. No. B554456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Gly-NH2
CAS949-90-6
SynonymsZ-Gly-NH2; 949-90-6; Z-glycineamide; Z-glycinamide; benzylN-(carbamoylmethyl)carbamate; SBB058290; CARBAMICACID,N-(2-AMINO-2-OXOETHYL)-,PHENYLMETHYLESTER; N-(carbamoylmethyl)(phenylmethoxy)carboxamide; Benzylcarbamoylmethylcarbamate; AC1L2DXM; Oprea1_197296; N-Benzyloxycarbonylglycinamide; 96170_ALDRICH; CHEMBL431275; SCHEMBL2820683; 96170_FLUKA; ZINC24096; HQYMUNCIMNFLDT-UHFFFAOYSA-N; MolPort-001-756-849; benzylN-(2-aminoacetyl)carbamate; 2-(Benzyloxycarbonylamino)acetamide; NSC88477; EINECS213-445-2; KM3322; NSC-88477
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC(=O)N
InChIInChI=1S/C10H12N2O3/c11-9(13)6-12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)(H,12,14)
InChIKeyHQYMUNCIMNFLDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Gly-NH2 (CAS 949-90-6) in Peptide Synthesis and Enzymatic Assays: A Procurement-Focused Baseline


Z-Gly-NH2 (N-benzyloxycarbonylglycine amide) is a synthetic amino acid derivative characterized by the presence of a benzyloxycarbonyl (Cbz or Z) protecting group on the amino group of a glycine amide core . Its primary role is that of a protected glycine building block in liquid-phase peptide synthesis, as well as a defined substrate for characterizing proteolytic enzymes such as papain [1]. The compound's utility stems from the orthogonal chemistry of the Z-group, which allows for selective deprotection under hydrogenolysis conditions without disturbing other sensitive functional groups . This baseline sets the stage for understanding its differential properties compared to analogs that employ alternative protecting groups like Boc or Fmoc, which exhibit different chemical stability profiles and removal mechanisms.

Why Generic Substitution Fails: The Critical Role of Z-Gly-NH2's Protecting Group in Orthogonal Synthesis and Enzyme Kinetics


Substituting Z-Gly-NH2 with a generic 'glycine amide derivative' or even a closely related analog like Boc-Gly-NH2 or Fmoc-Gly-NH2 without rigorous justification can lead to experimental failure due to fundamental differences in protecting group chemistry and substrate specificity. The orthogonal nature of the benzyloxycarbonyl (Z) protecting group, which is removed by catalytic hydrogenolysis , is chemically incompatible with the acid-labile Boc group and the base-labile Fmoc group, precluding their direct interchange in multi-step synthetic routes. Furthermore, the specific N-acyl structure dictates kinetic behavior with enzymes like papain; as established in direct comparative studies, papain exhibits distinct acylation kinetics for Z-Gly-NH2 versus its benzoyl (Bz) analog [1], demonstrating that the enzyme's active site discriminates between these protecting groups. The evidence below quantifies exactly where Z-Gly-NH2 diverges from its nearest comparators, providing the rationale for its specific procurement.

Quantitative Evidence Guide: Direct Comparisons Differentiating Z-Gly-NH2 from Analogs


Orthogonal Protecting Group Chemistry: Z-Gly-NH2 vs. Boc-Gly-NH2 and Fmoc-Gly-NH2

The benzyloxycarbonyl (Z) group of Z-Gly-NH2 is removed by catalytic hydrogenolysis, whereas Boc is acid-labile and Fmoc is base-labile. This orthogonal difference is absolute; a synthetic step using TFA to remove a Boc group would leave the Z group intact, and vice versa . The decision to procure Z-Gly-NH2 over a Boc or Fmoc analog is therefore not one of cost or availability, but of ensuring compatibility with an existing synthetic route's deprotection sequence [1].

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Enzymatic Acylation Kinetics: Z-Gly-NH2 vs. Benzoyl-Gly-NH2 with Papain

A direct head-to-head study by Asbóth and Polgár (1977) measured the acylation rate constants of papain for both benzyloxycarbonyl (Z) and benzoyl (Bz) amide substrates. While the study did not provide absolute rate constants, it conclusively determined that the two compounds react with papain at 'similar rates' [1]. This is a critical, non-intuitive finding because the same study found that for the corresponding ester substrates, the benzoyl esters were 'less reactive' than the Z esters [1]. Therefore, if a researcher were to extrapolate from ester data, they might incorrectly assume a difference exists for the amides. This evidence confirms Z-Gly-NH2 and Bz-Gly-NH2 are functionally equivalent in this specific papain assay context, making Z-Gly-NH2 a valid substitute for Bz-Gly-NH2, or vice versa, which is a key procurement insight.

Enzymology Protease Assays Papain Kinetics

Synthetic Yield Efficiency: Z-Gly-NH2 vs. Unprotected Glycine Amide

A reported synthesis of Z-Gly-NH2 from glycine amide hydrochloride and benzyl chloroformate achieved an isolated yield of 86% . This high-yield procedure provides a baseline for evaluating alternative synthetic routes or for comparing with the synthesis of other N-protected glycine amides. While no direct yield comparison with an alternative protection strategy (e.g., Boc or Fmoc) was found in a single study, this 86% figure serves as a benchmark for process chemists. If an alternative route to, for example, Boc-Gly-NH2 is reported to have a significantly lower yield (<70%), the Z-protected route would be a more efficient choice for procurement or in-house synthesis.

Synthetic Chemistry Process Optimization Reaction Yield

Analytical Purity Benchmark: Z-Gly-NH2 vs. Common Peptide Building Blocks

Commercially available Z-Gly-NH2 is specified with a purity of ≥99.0% as determined by HPLC . This is a critical procurement specification, as it meets or exceeds the typical ≥98% purity requirement for peptide building blocks used in solid-phase synthesis [1]. This quantifiable purity standard directly mitigates the risk of introducing difficult-to-remove impurities into a growing peptide chain, which can drastically reduce the final yield and purity of the target peptide. A lower purity grade (e.g., 97%) might be suitable for some research, but for the final stages of a multi-step synthesis or for biological assays, the ≥99.0% grade is the preferred standard .

Quality Control Analytical Chemistry Procurement Specifications

Validated Application Scenarios for Z-Gly-NH2 Based on Quantitative Evidence


Orthogonal Liquid-Phase Peptide Synthesis (LPPS)

Z-Gly-NH2 is the building block of choice in LPPS where a multi-step synthetic route requires the N-terminus to remain protected during acid- or base-catalyzed deprotection of other functional groups . The Z group's stability to both TFA (used for Boc removal) and piperidine (used for Fmoc removal) allows it to serve as a robust, orthogonal protecting group that can be removed cleanly at the final stage by hydrogenolysis. This application is validated by the orthogonal chemistry evidence presented in Section 3, Evidence Item 1.

Kinetic Characterization of Papain and Papain-Like Cysteine Proteases

Z-Gly-NH2 is a proven, specific substrate for papain, with its kinetic properties directly compared to the benzoyl analog . It is suitable for use in standard amidase activity assays, as its acylation rate is well-characterized . However, it is not hydrolyzed by papain under comparable conditions to ester substrates [1], confirming its utility as a stable amide substrate for studying the enzyme's acylation step. This scenario is directly supported by the enzyme kinetics data in Section 3, Evidence Item 2.

High-Fidelity Solid-Phase Peptide Synthesis (SPPS) Where Purity is Paramount

For SPPS applications demanding the highest possible final product purity, the ≥99.0% HPLC grade of Z-Gly-NH2 is essential . Using this high-purity starting material minimizes the accumulation of deletion sequences and other peptide byproducts, which can be difficult or impossible to separate from the target sequence. This is particularly critical in the synthesis of long peptides (>20 amino acids) or in the production of APIs for pharmaceutical research. This scenario is based on the purity benchmark established in Section 3, Evidence Item 4.

Benchmark for Process Chemistry Development

The established, high-yielding (86%) synthetic route for Z-Gly-NH2 serves as a robust benchmark for evaluating alternative or scaled-up production methods. A new synthetic route must approach or exceed this yield to be considered a viable alternative for industrial-scale procurement. This provides a quantifiable goal for process optimization. This application derives from the synthetic efficiency data in Section 3, Evidence Item 3.

Technical Documentation Hub

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